molecular formula C14H13F2NO2S B2493019 3,4-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide CAS No. 1351652-33-9

3,4-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide

Cat. No.: B2493019
CAS No.: 1351652-33-9
M. Wt: 297.32
InChI Key: CWHTVPBRBCCCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is a synthetic organic compound characterized by the presence of difluoro-substituted benzamide and a hydroxyethyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group, if present, can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoro groups on the benzamide ring can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3,4-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is unique due to the presence of both difluoro-substituted benzamide and a hydroxyethyl group attached to a thiophene ring. This combination of functional groups provides distinct chemical properties and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

3,4-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-8-4-5-20-13(8)12(18)7-17-14(19)9-2-3-10(15)11(16)6-9/h2-6,12,18H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHTVPBRBCCCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.